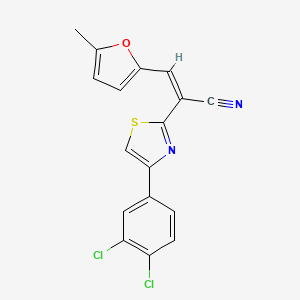

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile

Description

(Z)-2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and a 5-methylfuran-2-yl moiety conjugated via an acrylonitrile linker. Its Z-configuration ensures specific spatial orientation, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2OS/c1-10-2-4-13(22-10)6-12(8-20)17-21-16(9-23-17)11-3-5-14(18)15(19)7-11/h2-7,9H,1H3/b12-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQQTCSKMNXBAW-SDQBBNPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile, a compound with the molecular formula C17H10Cl2N2OS and a molecular weight of 361.24 g/mol, is a complex organic molecule featuring a thiazole ring and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties. Key areas of investigation include:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Investigations into its efficacy against various microbial strains have been conducted.

- Mechanism of Action : Understanding how this compound interacts at a molecular level with biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Antitumor Efficacy

A study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.8 | Induction of apoptosis via caspase activation |

| A549 | 12.4 | Cell cycle arrest at G1 phase |

The results indicated that the compound's mechanism involved apoptosis induction and cell cycle modulation, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The antimicrobial activity of the compound was evaluated against various pathogens, including bacteria and fungi. The results are summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that this compound possesses significant antimicrobial potential, particularly against fungal infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that it binds effectively to certain receptors involved in cell signaling pathways related to cancer growth and microbial resistance.

Molecular Docking Analysis

A computational study performed molecular docking simulations to predict how the compound interacts with target proteins:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase B | -9.5 |

| Histone Deacetylase | -8.7 |

The strong binding affinities indicate that this compound may inhibit these proteins' activities, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 4: (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

- Structural Features: Thiazole ring substituted with a 4-nitrophenyl group (strong electron-withdrawing) at the 4-position. Acrylonitrile linker modified with a 3-chloro-2-methylanilino group instead of a furan moiety. Molecular formula: C₂₀H₁₄ClN₅O₂; Molecular weight: 391.81 g/mol .

- The anilino substituent introduces hydrogen-bonding capability (via NH), absent in the methylfuran group of the target compound.

Compound 5: (Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile

- Structural Features: Thiazole substituted with a 4-fluorophenyl group (moderate electron-withdrawing) at the 4-position. Acrylonitrile conjugated to a 3-hydroxy-4-methoxyphenyl group, offering both hydrogen-bond donor (OH) and electron-donating (OCH₃) properties. Molecular formula: C₂₀H₁₄FN₃O₂S; Molecular weight: 395.41 g/mol .

- Key Differences: Fluorine’s electronegativity may reduce aromatic electron density compared to chlorine in the target compound.

Isostructural Compounds from

- Compounds 4 & 5 (): Feature triazolyl-pyrazolyl substituents instead of methylfuran or anilino groups. Crystallize in triclinic P̄1 symmetry with two independent molecules in the asymmetric unit. Planar conformations dominate, except for one fluorophenyl group oriented perpendicularly .

- Dichlorophenyl in the target compound may confer greater steric bulk compared to fluorophenyl substituents.

Physicochemical and Electronic Properties

Electron-Donating/Withdrawing Effects

- Analysis :

- Nitro and dichloro groups enhance electrophilicity at the thiazole core, favoring charge-transfer interactions.

- Hydroxy/methoxy groups (Compound 5) improve solubility in polar solvents compared to the hydrophobic methylfuran.

Conformational Flexibility

- The target compound’s Z-configuration and planar furan-thiazole system may restrict rotational freedom, whereas perpendicular substituents in analogs introduce conformational heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.